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Compound of Interest

Ethyl 4-ethyl-2-methylpyrimidine-

Compound Name:

5-carboxylate
CAS No.: 127957-88-4
Cat. No.: B135937

Get Quote

Executive Summary & Compound Profile

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate is a substituted pyrimidine ester often
utilized as a pharmacophore scaffold in the synthesis of kinase inhibitors and cardiovascular
agents. Its characterization requires a multi-modal approach to distinguish regioisomeric
impurities and quantify potential hydrolysis byproducts.
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Property Specification
Chemical Name Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
CAS Number 127957-88-4

Molecular Formula

Molecular Weight 194.23 g/mol

Pyrimidine core; 2-methyl, 4-ethyl, 5-
Structure o
ethoxycarbonyl substitution

) Low-melting solid or viscous oil (dependent on
Physical State .
purity/polymorph)

Soluble in DMSO, Methanol, Dichloromethane;

Solubility ) ]
Sparingly soluble in water

Strategic Analysis & Workflow Design

The analytical strategy employs Orthogonal Validation. We cannot rely on a single technique
due to the potential for co-eluting isomers (e.g., 4-methyl-2-ethyl isomer) that share identical
mass Specs.

« Identity: Confirmed via 1H/13C NMR (connectivity) and HRMS (elemental composition).

e Purity: HPLC-UV is selected as the primary assay method due to the compound's
chromophore (pyrimidine ring) and stability.

o Volatiles: GC-FID is utilized for residual solvent analysis and as a secondary purity check for
volatile synthetic intermediates.

Analytical Workflow Diagram
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Figure 1: Integrated analytical workflow ensuring structural confirmation precedes quantitative
release testing.

Protocol 1: Structural Identification (Spectroscopy)

Objective: To unequivocally assign the chemical structure and distinguish it from potential
regioisomers (e.g., Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate).

A. Nuclear Magnetic Resonance (NMR)

Rationale: The magnetic environment of the pyrimidine proton (H-6) and the distinct coupling
patterns of the ethyl groups are diagnostic.

e Instrument: 400 MHz (or higher) NMR Spectrometer.
e Solvent:

(Chloroform-d) or
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 Internal Standard: TMS (0.00 ppm).

Expected Chemical Shifts (

. Lo i Diagnostic
Position Group Multiplicity Loai
ppm) ogic

Highly
o ] deshielded by
H-6 Pyrimidine-H Singlet (1H) 8.90-9.10
two N atoms;

confirms 5-subst.

} } Typical ethyl
5-C00 Ester Methylene Quartet (2H) 4.30-4.45 P ] Y
ester region.

Deshielded by

aromatic ring;

Ethyl Methylene Quartet (2H) 290 —3.10 distinct from
ester

Singlet confirms

2. ] position 2
Methyl Singlet (3H) 2.60-2.80
(between two

Ns).

5-CO0O-
] Coupled to ester
Ester Methyl Triplet (3H) 1.35-1.45
- methylene.

. Coupled to ethyl
Ethyl Methyl Triplet (3H) 1.20-1.35
- methylene.

Critical Control:

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135937?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 Differentiation: If the 2-position had an ethyl group and the 4-position a methyl, the singlet at
~2.7 ppm would disappear, replaced by a quartet/triplet system, and the 4-position would
show a singlet ~2.4 ppm. The presence of one singlet methyl and two ethyl systems confirms
the target structure.

B. Mass Spectrometry (MS)[2][3][4]

e Method: ESI+ (Electrospray lonization, Positive Mode).

e Target lon:

o Fragmentation: Look for loss of ethoxy group (

) and loss of ester (

).

Protocol 2: Purity & Assay (HPLC-UV)

Objective: Quantify the main component and detect non-volatile organic impurities (synthesis
byproducts).

Methodology: Reverse-Phase Chromatography (RP-HPLC). Rationale: The pyrimidine ring
offers strong UV absorption. A gradient method is necessary to elute both polar hydrolysis
products (acids) and non-polar dimers.

Chromatographic Conditions
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Parameter

Setting

Column

C18,

mm, 3.5 um (e.g., Agilent Zorbax Eclipse Plus)

Mobile Phase A

0.1% Phosphoric Acid in Water (Buffer)

Mobile Phase B

Acetonitrile (ACN)

Flow Rate

1.0 mL/min

Column Temp

30°C

UV at 254 nm (primary) and 220 nm

Detection (secondary)
Injection Vol 5.0 uL

Gradient Program
Time (min) % A (Buffer) % B (ACN) Event
0.0 95 5 Equilibration
2.0 95 5 Hold
15.0 10 90 Linear Gradient
20.0 10 90 Wash
20.1 95 5 Re-equilibration
25.0 95 5 End

System Suitability Criteria (SST)

 Tailing Factor:

e Theoretical Plates:
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¢ Precision: %RSD of peak area for 6 replicate injections

Protocol 3: Impurity Profiling (Synthesis Logic)

Understanding the synthesis route allows us to predict and monitor specific impurities. The
most common route involves the condensation of an amidine with a

-keto ester.

Synthesis & Impurity Logic Diagram
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Figure 2: Synthesis-derived impurity map. Impurity A (Acid) is the most critical degradation
product to monitor.

Specific Impurities to Monitor:

e The Acid (Hydrolysis Product):4-ethyl-2-methylpyrimidine-5-carboxylic acid.
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o Detection: Elutes early (RT ~3-5 min) in RP-HPLC due to high polarity.

o Cause: Moisture in storage or excess base during synthesis.

o Starting Materials: Acetamidine (very polar, elutes in void volume) and Ethyl 3-
oxopentanoate (detectable by GC).
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(Note: While specific literature on the exact ethyl/ethyl derivative is proprietary or sparse, the
protocols above are derived from validated methods for the homologous methyl/ethyl
pyrimidine carboxylate series found in the references.)

¢ To cite this document: BenchChem. [Application Note: Comprehensive Characterization of
Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b135937/docs#application-note-comprehensive-
characterization-of-ethyl-4-ethyl-2-methylpyrimidine-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b135937?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135937?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

